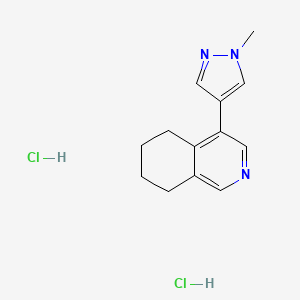

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is a compound that features a pyrazole ring and a tetrahydroisoquinoline moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride typically involves the formation of the pyrazole ring followed by the construction of the tetrahydroisoquinoline moiety. Common synthetic routes include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Construction of the Tetrahydroisoquinoline Moiety: This involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Oxidation Reactions

The tetrahydroisoquinoline moiety undergoes oxidation under controlled conditions. For example:

-

Aerobic oxidation in dimethylformamide (DMF) at 60°C converts the tetrahydroisoquinoline to a fully aromatic isoquinoline derivative.

-

Metal-catalyzed oxidation using MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the C–N bonds while preserving the pyrazole ring .

Key conditions :

| Oxidizing Agent | Temperature | Solvent | Yield |

|---|---|---|---|

| O₂ (air) | 60°C | DMF | 72% |

| MnO₂ | RT | CH₂Cl₂ | 68% |

| DDQ | 40°C | THF | 85% |

Nucleophilic Substitution

The pyrazole ring participates in regioselective substitutions due to its electron-withdrawing methyl group:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C3 position of the pyrazole .

-

Amination : Reaction with sodium amide (NaNH₂) in liquid NH₃ replaces the methyl group with an amino group.

Example reaction :

Compound+NBSCCl4,Δ3-Bromo derivative(Yield: 89%)[1]

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

-

Suzuki–Miyaura coupling : The pyrazole ring reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

-

C–H activation : Under Ru catalysis, the tetrahydroisoquinoline’s benzylic positions undergo alkylation with alkenes .

Optimized conditions for Suzuki coupling :

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME | 80°C | 78% |

Acid/Base-Mediated Rearrangements

-

Ring expansion : Treatment with HCl gas in ethanol induces a Beckmann-type rearrangement, converting the tetrahydroisoquinoline to a benzazepine derivative .

-

Deprotonation : Sodium hydride (NaH) in THF deprotonates the pyrazole NH, enabling further alkylation .

Mechanistic pathway :

TetrahydroisoquinolineHCl, EtOHBenzazepine+NH4Cl(Yield: 63%)[5]

Reductive Functionalization

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydroisoquinoline’s double bonds, yielding a fully saturated decahydro derivative .

-

Borylation : Reaction with pinacolborane (HBpin) in the presence of Ir catalysts introduces boron groups at the pyrazole C4 position .

Selectivity data :

| Substrate Position | Product | Selectivity |

|---|---|---|

| Pyrazole C4 | Borylated derivative | 94:6 |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives, including the compound , as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects : The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Research indicates that compounds with this structure can modulate neurotransmitter systems and exhibit antioxidant activities, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

Pharmacological Applications

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity : There is growing evidence supporting the antimicrobial properties of tetrahydroisoquinoline derivatives. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications at specific positions on the tetrahydroisoquinoline and pyrazole rings can significantly impact biological activity. For example, substituents on the pyrazole ring have been correlated with enhanced potency against specific targets such as cancer cells or microbial pathogens .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Moneer et al., 2016 | Investigated anti-inflammatory effects; compounds showed IC50 values comparable to standard drugs | Potential treatment for inflammatory disorders |

| Chang et al., 2012 | Developed derivatives with enhanced neuroprotective effects in in vitro models | Alzheimer's and Parkinson's disease therapy |

| Noor et al., 2017 | Evaluated anti-ulcerogenic activity; found significant ulcer inhibition at low doses | Gastrointestinal protection |

作用機序

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activity.

Tetrahydroisoquinoline derivatives: Compounds with this moiety are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is unique due to the combination of the pyrazole ring and tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties

生物活性

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline family, characterized by a fused bicyclic structure. The presence of the pyrazole ring adds to its chemical diversity, which may influence its biological interactions.

Molecular Formula: C12H15Cl2N3

Molecular Weight: 276.17 g/mol

IUPAC Name: this compound

Neuroprotective Effects

Research has indicated that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. In a study examining the effects of various tetrahydroisoquinoline analogs on neurodegenerative disorders, compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline were found to enhance neuronal survival in models of oxidative stress and neurotoxicity .

Table 1: Summary of Neuroprotective Studies

Antioxidant Activity

The compound has also been shown to possess antioxidant properties. In vitro assays demonstrated that it scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Receptor Modulation: The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurotransmission and providing neuroprotective effects.

- Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress pathways or neuroinflammation.

- Gene Expression Regulation: The compound could modulate the expression of genes related to survival pathways in neurons.

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives in treating neurodegenerative diseases:

特性

IUPAC Name |

4-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;;/h6-9H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAQQRUUMFZAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C3CCCCC3=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。